molecular formula C10H15NO B3037984 2-(Dimethylamino)-1-phenylethanol CAS No. 6853-14-1

2-(Dimethylamino)-1-phenylethanol

Cat. No.: B3037984
CAS No.: 6853-14-1
M. Wt: 165.23 g/mol
InChI Key: FUKFNSSCQOYPRM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-phenylethanol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of a dimethylamino group attached to the second carbon of a phenylethanol structure

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-(dimethylamino)-1-phenyl-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product. The reaction is carried out under high pressure and temperature to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(dimethylamino)-1-phenyl-2-propanone, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of 2-(dimethylamino)-1-phenylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-1-phenyl-2-propanone.

    Reduction: 2-(Dimethylamino)-1-phenylethane.

    Substitution: 2-(Dimethylamino)-1-phenyl-1-chloroethane or 2-(Dimethylamino)-1-phenyl-1-bromoethane.

Scientific Research Applications

2-(Dimethylamino)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with central nervous system activity.

    Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and with different reactivity.

    2-(Dimethylamino)-1-phenylpropan-1-ol: Similar but with an additional methyl group on the carbon chain, affecting its steric properties and reactivity.

    2-(Dimethylamino)-1-phenyl-2-propanone: The ketone analog of 2-(Dimethylamino)-1-phenylethanol, with different chemical reactivity and applications.

Uniqueness

This compound is unique due to its combination of a dimethylamino group and a phenylethanol structure, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

2-(dimethylamino)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFNSSCQOYPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912597
Record name 2-(Dimethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6853-14-1
Record name 2-(Dimethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Racemic 2-dimethylamino-1-phenyl ethanol was cleaved in accordance with the 2-pyrrolidinyl-1-phenyl ethanol (see example 6) using 16.5 g of crude amino alcohol as described in example 8. The yield of oily (R)-2-dimethyl-amino-1-phenyl ethanol with a [αD20] value of −45.5° (methanol) was 8.9 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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